molecular formula C16H12N2O7 B14636744 3,5-dinitrobenzoic acid;1H-inden-1-ol CAS No. 53820-88-5

3,5-dinitrobenzoic acid;1H-inden-1-ol

Katalognummer: B14636744
CAS-Nummer: 53820-88-5
Molekulargewicht: 344.27 g/mol
InChI-Schlüssel: MGHZHDMMOLXSAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitrobenzoic acid;1H-inden-1-ol is a compound that combines the properties of two distinct chemical entities: 3,5-dinitrobenzoic acid and 1H-inden-1-ol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in the identification of alcohol components in esters . 1H-inden-1-ol, on the other hand, is a derivative of indene, a bicyclic hydrocarbon, and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzoic acid is typically synthesized from benzoic acid through a nitration reaction using nitric acid in the presence of concentrated sulfuric acid The nitration can also be initiated with 3-nitrobenzoic acid, leading to high yields of approximately 98% .

1H-inden-1-ol can be synthesized through various methods, including the reduction of indanone or the hydrolysis of indene derivatives. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 3,5-dinitrobenzoic acid typically involves large-scale nitration processes, where benzoic acid is treated with a mixture of nitric and sulfuric acids under controlled conditions to ensure safety and high yield. The resulting product is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas and a catalyst.

    Substitution: Replacement of functional groups on the aromatic ring with other groups, such as halogens or alkyl groups.

1H-inden-1-ol can undergo:

    Oxidation: Conversion to indanone or other oxidized derivatives.

    Reduction: Formation of indane derivatives.

    Substitution: Introduction of various substituents on the indene ring.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid for 3,5-dinitrobenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) for both compounds.

    Oxidation: Potassium permanganate or chromium trioxide for 1H-inden-1-ol.

Major Products Formed

    3,5-Dinitrobenzoic acid: Aminobenzoic acids, halogenated benzoic acids.

    1H-inden-1-ol: Indanone, indane derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dinitrobenzoic acid is used in:

1H-inden-1-ol is used in:

    Organic Synthesis: Intermediate in the production of various chemicals.

    Pharmaceuticals: Synthesis of drug intermediates.

    Materials Science: Production of polymers and resins.

Wirkmechanismus

The mechanism of action for 3,5-dinitrobenzoic acid involves its ability to form derivatives with alcohols and amines, which can be identified by their melting points . The nitro groups enhance the acidity of the compound, making it more reactive in various chemical processes.

1H-inden-1-ol acts as an intermediate in organic synthesis, participating in various reactions due to its reactive hydroxyl group and the stability of the indene ring structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dinitrobenzoic acid is unique due to its higher melting points for derivatives, making it preferable for certain analytical applications . 1H-inden-1-ol’s unique structure allows it to participate in a wide range of organic reactions, making it a valuable intermediate in chemical synthesis.

Eigenschaften

CAS-Nummer

53820-88-5

Molekularformel

C16H12N2O7

Molekulargewicht

344.27 g/mol

IUPAC-Name

3,5-dinitrobenzoic acid;1H-inden-1-ol

InChI

InChI=1S/C9H8O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6,9-10H;1-3H,(H,10,11)

InChI-Schlüssel

MGHZHDMMOLXSAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C=CC2=C1)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.